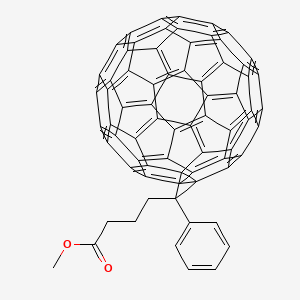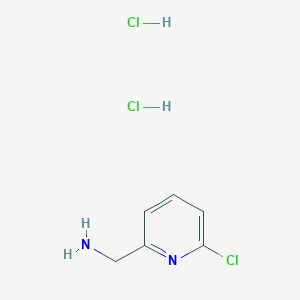
(6-Chloropyridin-2-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, involves spectroscopic characterization and X-ray diffraction (XRD) studies, showcasing the typical methods used in synthesizing and analyzing derivatives of (6-Chloropyridin-2-yl)methanamine (Lakshminarayana et al., 2009). Additionally, the synthesis of related compounds often employs condensation reactions with selected aldehydes in specific solvents, indicating the versatility and reactivity of the chloropyridinyl group (Pandey & Srivastava, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystal and molecular structure of certain derivatives, reveals the importance of intermolecular hydrogen bonds and the spatial arrangement that affects the compound's physical and chemical properties (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving (6-Chloropyridin-2-yl)methanamine derivatives highlight the compound's reactivity, such as the formation of Schiff bases through condensation with aryl aldehydes, indicating its potential in synthesizing a wide range of chemical entities (Pandey & Srivastava, 2011).
Physical Properties Analysis
The physical properties, such as crystallization behaviors and intermolecular interactions, are crucial for understanding the compound's stability and potential applications. The detailed crystal structure analysis provides insights into its physical characteristics and interactions within the crystal lattice (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of (6-Chloropyridin-2-yl)methanamine and its derivatives, including their reactivity with other compounds, functional group transformations, and potential as precursors for more complex molecules, are fundamental aspects of research. Studies on the synthesis, characterization, and reaction mechanisms offer valuable information on the chemical behavior and applications of these compounds (Pandey & Srivastava, 2011).
Wissenschaftliche Forschungsanwendungen
Photophysical Behavior Studies : Polydentate ligand derived from pyridin-2-yl)methanamine was synthesized and characterized. The ligand's photophysical behaviors were investigated, demonstrating changes in fluorescence upon the addition of certain metal ions like HBF_4 and zinc acetate. This kind of research is essential in understanding the interaction of these compounds with metals (Li Ping-hua, 2010).
Catalytic Applications : A study on zinc(II) complexes with camphor-based iminopyridines, including derivatives of pyridin-2-yl)methanamine, demonstrated efficient initiation of the ring-opening polymerization of rac-lactide. These findings are significant in materials science for producing polylactide (Kyuong Seop Kwon, S. Nayab, J. Jeong, 2015).
Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing pyridin-2-yl)methanamine derivatives were synthesized and found to exhibit significant photocytotoxicity under red light in various cancer cell lines. This research opens up potential applications in photodynamic therapy for cancer treatment (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Anticonvulsant Agents : A series of Schiff bases of 3-aminomethyl pyridine, a derivative of pyridin-2-yl)methanamine, were synthesized and evaluated for anticonvulsant activity. Several compounds showed promising results in seizure protection, indicating potential applications in developing new anticonvulsant drugs (S. Pandey, R. Srivastava, 2011).
Catalytic Selectivity Studies : Research on unsymmetrical NCN′ and PCN pincer palladacycles, derived from pyridin-2-yl)methanamine, revealed their efficacy in catalytic applications. The study emphasizes the importance of these compounds in selective catalysis (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, J. Spencer, 2016).
Safety And Hazards
“(6-Chloropyridin-2-yl)methanamine” is classified as Acute toxicity, Oral (Category 3), H301 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)2. It is toxic if swallowed and can cause skin and eye irritation2. Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product2.
Zukünftige Richtungen
The future directions for “(6-Chloropyridin-2-yl)methanamine” are not explicitly mentioned in the search results. However, given its use in the synthesis of substances, it may continue to be an important compound in chemical research and industry.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.
Eigenschaften
IUPAC Name |
(6-chloropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXAPCZSRSQZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-2-yl)methanamine | |
CAS RN |
188637-75-4 | |
| Record name | (6-chloropyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



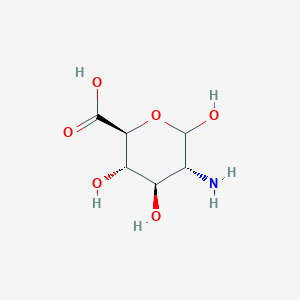
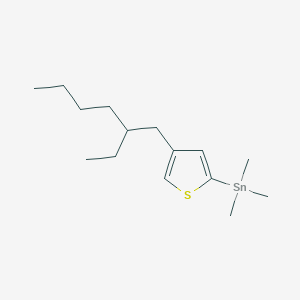
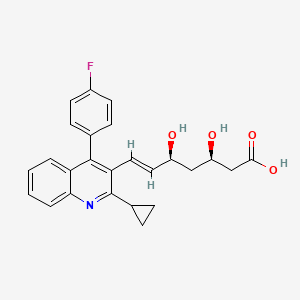
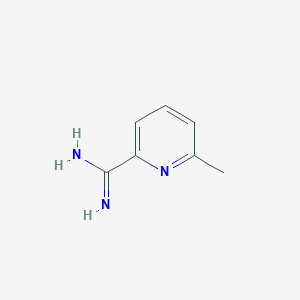
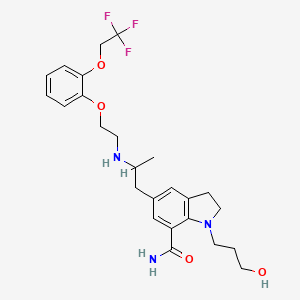
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
